molecular formula C12H22N2O5S B13401538 Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

Cat. No.: B13401538
M. Wt: 306.38 g/mol
InChI Key: WAGGQWFETBDNLY-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate is a complex organic compound with potential applications in various fields of science and industry. This compound features multiple functional groups, including an acetamido group, an amino group, a hydroxy group, and a sulfanylpropanoate moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate typically involves multi-step organic synthesis. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Acylation: Introduction of the acetamido group through acylation reactions.

    Amination: Incorporation of the amino group using amination reactions.

    Hydroxylation: Addition of the hydroxy group via hydroxylation reactions.

    Thioester Formation: Formation of the sulfanylpropanoate moiety through thioesterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamido and sulfanylpropanoate derivatives with varying functional groups. Examples include:

    Tert-butyl 2-acetamido-3-(3-amino-2-hydroxypropyl)sulfanylpropanoate: Lacks the oxo group.

    Tert-butyl 2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoate: Lacks the hydroxy group.

Uniqueness

The uniqueness of tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

InChI

InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)

InChI Key

WAGGQWFETBDNLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Origin of Product

United States

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